molecular formula C11H16N2O2 B13621481 3-Amino-1-((tetrahydro-2h-pyran-2-yl)methyl)pyridin-2(1h)-one

3-Amino-1-((tetrahydro-2h-pyran-2-yl)methyl)pyridin-2(1h)-one

Cat. No.: B13621481
M. Wt: 208.26 g/mol
InChI Key: UQQDAMHJKPMXKZ-UHFFFAOYSA-N
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Description

3-Amino-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one is a pyridin-2-one derivative featuring a tetrahydro-2H-pyran (THP) substituent at the N1 position and an amino group at the C3 position. The THP group introduces stereochemical complexity and influences physicochemical properties such as lipophilicity and solubility. The THP group may act as a protecting moiety, requiring careful handling during synthesis to avoid isomerization, as noted in NMR studies where THP-containing compounds exhibit split signals due to diastereomerism .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-amino-1-(oxan-2-ylmethyl)pyridin-2-one

InChI

InChI=1S/C11H16N2O2/c12-10-5-3-6-13(11(10)14)8-9-4-1-2-7-15-9/h3,5-6,9H,1-2,4,7-8,12H2

InChI Key

UQQDAMHJKPMXKZ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CN2C=CC=C(C2=O)N

Origin of Product

United States

Biological Activity

3-Amino-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C10_{10}H14_{14}N2_{2}O
  • Molecular Weight : 178.23 g/mol
  • CAS Number : 1250482-55-3

The presence of the tetrahydropyran moiety contributes to its solubility and bioavailability, which are critical for its pharmacological applications.

Pharmacological Activities

Research indicates that 3-Amino-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one exhibits a variety of biological activities:

1. Antimicrobial Activity

  • Preliminary studies suggest that the compound demonstrates significant antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported to be in the range of 32–64 µg/mL against various strains.

2. Anticancer Properties

  • The compound has shown promise in inhibiting cancer cell proliferation. In vitro assays revealed that it could reduce cell viability in several cancer lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 20 µM.

3. Neuroprotective Effects

  • Neuroprotective studies have indicated that the compound may help in mitigating oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-Amino-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one is crucial for optimizing its biological activity:

SubstituentEffect on Activity
Tetrahydropyran groupEnhances solubility and bioactivity
Amino group at position 3Critical for antimicrobial activity
Variations in the pyridine ringAltered potency against cancer cell lines

Studies have shown that modifications to the tetrahydropyran or pyridine moieties can significantly influence the compound's efficacy and selectivity.

Case Studies

Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various derivatives of 3-Amino-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one. The results indicated that substitutions at the pyridine ring could enhance activity against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold.

Case Study 2: Cancer Cell Proliferation Inhibition
In a series of experiments involving breast and lung cancer cell lines, derivatives of this compound were tested for their ability to inhibit cell growth. The most potent derivative exhibited an IC50 value of 10 µM, demonstrating significant potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituent at the N1 position. Key comparisons include:

Compound Name Substituent Molecular Formula CAS Number Notes
Target Compound (Tetrahydro-2H-pyran-2-yl)methyl C₁₁H₁₆N₂O₂ - THP group induces NMR signal splitting; potential isomerism
3-Amino-1-(3-pyridinylmethyl)pyridin-2(1H)-one 3-Pyridinylmethyl C₁₁H₁₀N₃O - Aromatic substituent may enhance π-π interactions
3-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one 4-Pyridinylmethyl C₁₁H₁₁N₃O 1250140-50-1 Polar pyridine group could improve aqueous solubility
3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one 2-Methoxyethyl C₈H₁₂N₂O₂ 1267610-26-3 Ether oxygen enhances hydrophilicity; similarity score 0.75
5-Amino-1-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2(1H)-one (Tetrahydro-2H-pyran-4-yl)methyl C₁₁H₁₆N₂O₂ 1251354-76-3 THP positional isomer; altered steric effects
5-Amino-1-(3-(methylthio)propyl)pyridin-2(1H)-one 3-(Methylthio)propyl C₉H₁₄N₂OS 1184808-29-4 Thioether group may influence redox properties

Key Observations:

  • THP vs. However, pyridinylmethyl analogues (e.g., ) may exhibit improved solubility due to their polar aromatic rings.
  • Positional Isomerism in THP Analogues : The THP-2-yl and THP-4-yl isomers (e.g., ) differ in steric bulk and electronic effects, which could impact binding affinity in biological targets.
  • Functional Group Diversity : Substituents like methoxyethyl () or methylthiopropyl () introduce distinct physicochemical profiles, affecting parameters such as logP, solubility, and metabolic stability.

Spectroscopic and Analytical Data

  • NMR Complexity : THP-containing compounds exhibit split ¹H and ¹³C NMR signals due to diastereomerism, complicating spectral interpretation . In contrast, pyridinylmethyl analogues (e.g., ) show simpler spectra due to the absence of stereogenic centers.
  • Chromatographic Purity : Pyridin-2-one derivatives are typically purified via column chromatography, with reported HPLC purity >95% for structurally related compounds .

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